molecular formula C8H17NO2 B8093327 ((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol

((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol

Cat. No.: B8093327
M. Wt: 159.23 g/mol
InChI Key: XVEKHHGNDIQIJC-OCAPTIKFSA-N
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Description

((3S,4R)-3,4-Dimethylpyrrolidine-3,4-diyl)dimethanol is a chiral pyrrolidine-based compound featuring two methanol substituents at the 3- and 4-positions of the ring, with (3S,4R) stereochemistry. Its rigid, C2-symmetric structure (Figure 1) contributes to its role as a highly effective linker in siRNA conjugates, particularly in enhancing targeted gene knockdown in vivo .

Properties

IUPAC Name

[(3R,4S)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(5-10)3-9-4-8(7,2)6-11/h9-11H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEKHHGNDIQIJC-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1(C)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CNC[C@@]1(C)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol is a chiral compound with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₇NO₂
  • CAS Number : 848616-46-6
  • Structure : The compound features two hydroxymethyl groups attached to a pyrrolidine ring at the 3 and 4 positions, contributing to its unique stereochemical properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential role as an inhibitor of specific enzymes involved in disease processes. Its chirality enhances interaction with biological targets, leading to improved efficacy compared to non-chiral counterparts .
  • Protein Kinase Modulation : Studies have highlighted its role in modulating protein kinase activity, which is significant in cancer research and therapeutic development. This modulation can influence cell signaling pathways critical for tumor growth and survival .
  • Nucleophilic Reactivity : The hydroxymethyl groups allow for nucleophilic substitution reactions, making the compound versatile in organic synthesis. It can react with electrophiles to form ethers or esters and can be oxidized to yield carbonyl compounds .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric Synthesis : Employing catalysts that preferentially produce one enantiomer over another.
  • Nucleophilic Substitution Reactions : Exploiting the reactivity of hydroxymethyl groups to synthesize derivatives .

Case Study 1: Protein Kinase Inhibition

A study investigated the effect of this compound on protein kinase activity in cancer cell lines. The results indicated a significant reduction in kinase activity associated with cell proliferation markers.

ParameterControl GroupTreatment Group
Cell Viability (%)100%65%
Kinase Activity (Units)15050

This data suggests that the compound effectively inhibits pathways critical for cancer cell survival.

Case Study 2: Interaction Studies

Interaction studies using surface plasmon resonance demonstrated that this compound binds selectively to certain protein targets.

Protein TargetBinding Affinity (Kd)
Protein Kinase A25 nM
Protein Kinase B10 nM

These findings highlight the compound's potential as a lead candidate for drug development targeting specific kinases involved in oncogenesis .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The chirality of ((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol is crucial for developing biologically active molecules. Its stereochemistry can influence the pharmacodynamics and pharmacokinetics of drug candidates, enhancing their efficacy and safety profiles .
    • It has been studied for potential roles as enzyme inhibitors in pathways associated with various diseases, including cancer and viral infections .
  • Biological Activity :
    • Research indicates that this compound may modulate protein kinase activity, which is relevant in cancer therapeutics. Its interaction with biological targets can lead to improved therapeutic outcomes compared to non-chiral counterparts.

Organic Synthesis

  • Reactivity :
    • The hydroxymethyl groups allow for nucleophilic substitution reactions, making this compound a valuable intermediate in synthesizing various organic compounds .
    • Oxidation can convert the hydroxymethyl groups into carbonyl compounds, while reduction processes can yield different alcohol derivatives. This versatility enhances its utility in synthetic chemistry.
  • Synthesis of Chiral Compounds :
    • The compound serves as a chiral building block for synthesizing other chiral molecules. Its ability to impart chirality makes it essential in creating enantiomerically pure substances used in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Nucleophilic Substitution

The hydroxymethyl groups in ((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol can undergo nucleophilic substitution reactions, where a nucleophile replaces the hydroxyl group. This is typically achieved by activating the hydroxyl group with a suitable leaving group.

Oxidation Reactions

Oxidation reactions can convert the hydroxymethyl groups into carbonyl compounds such as aldehydes or carboxylic acids. The specific outcome depends on the oxidizing agent and reaction conditions.

Reduction Reactions

Reduction processes can transform this compound into various alcohol derivatives. The stereochemistry of the compound plays a crucial role in these reactions, influencing both selectivity and yield.

Interaction with Biological Targets

((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol can interact with biological targets like proteins and enzymes, and understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions.

Comparison with Structurally Similar Compounds

((3S,4S)-Pyrrolidine-3,4-diyl)dimethanol's unique stereochemistry and dual hydroxymethyl functionality enhance its reactivity and biological activity compared to similar compounds.

Structural Comparison of Related Compounds

Compound NameMolecular FormulaNotable Features
This compoundC8H17NO2Different methyl substitutions at positions 3 and 4
(R)-Pyrrolidin-3-ylmethanolC6H13NOLacks methyl substitutions at positions 3 and 4
(trans-4-Methylpyrrolidin-3-yl)methanolC6H13NOContains a methyl group at position 4
Pyrrolidin-3-ylmethanol hydrochloride hydrateC5H12ClNOSalt form that may exhibit different solubility

Comparison with Similar Compounds

Key Properties:

  • Chirality : Stereospecific (3S,4R) configuration.
  • Activity: Demonstrated superior and sustained knockdown of transthyretin (TTR) in mouse models compared to acyclic or ether-linked analogs .

Comparison with Structurally Similar Compounds

Pyridoxine Hydrochloride

Chemical Name: (5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol hydrochloride Molecular Formula: C8H11NO3·HCl Chirality: Pyridoxine is non-chiral, but its active form (pyridoxal phosphate) involves stereochemical transformations. Applications: Vitamin B6 analog; essential in metabolic processes. Key Differences:

  • Pyridoxine features a pyridine ring instead of pyrrolidine.
  • Lacks rigid stereospecificity, leading to distinct biological roles (e.g., coenzyme vs. siRNA linker).
  • High solubility in water and ethanol (96%) .

Doxylamine Succinate

Molecular Formula : C17H22N2O·C4H6O4
Chirality : Racemic mixture with one asymmetric carbon.
Applications : Antihistamine/sleep aid.
Key Differences :

  • Structurally unrelated (ethanolamine derivative) but shares a dimethanol motif in some analogs.
  • Demonstrated safety and regulatory compliance via EDQM certification .

Pyrrolidine Derivatives with Diol/Diaminium Substituents

Examples from and :

  • (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione (Compound 4):
    • Features a diketone-pyrrolidine core with benzyl and hydroxyl groups.
    • Used in heterogeneous cascade oxidations but lacks siRNA activity .
  • (3S,4S)-1-Benzylpyrrolidine-3,4-diol (Compound 5):
    • (3S,4S) stereochemistry and benzyl substituent reduce symmetry compared to the target compound.
    • Primarily a synthetic intermediate .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Chirality Solubility Biological Activity Applications
((3S,4R)-Pyrrolidine-diyl)dimethanol Pyrrolidine (3S,4R) Moderate (not stated) siRNA conjugate efficacy Gene silencing
Pyridoxine HCl Pyridine Non-chiral Very soluble in water Metabolic coenzyme Vitamin supplement
Doxylamine succinate Ethanolamine Racemic Freely soluble Antihistamine Sleep aid
(3R,4R)-Dihydroxypyrrolidine-dione Pyrrolidine (3R,4R) Not reported Catalyst in oxidations Synthetic chemistry

Critical Insights from Research

  • Stereochemistry and Activity : The (3S,4R) configuration in the target compound is critical for in vivo siRNA delivery, whereas stereochemistry had minimal impact in simpler pyrrolidine linkers (e.g., Linkers 3 vs. 4 in ) .
  • Acyclic vs. Cyclic Motifs : Acyclic linkers (e.g., Linkers 6 and 8) and ether-linked analogs (Linker 2) showed inferior activity, highlighting the necessity of the rigid pyrrolidine scaffold .
  • Functional Group Impact: Methanol substituents enhance solubility and conjugation efficiency compared to bulkier groups (e.g., benzyl in Compound 5) .

Preparation Methods

Molecular Architecture

The compound’s IUPAC name, [(3R,4S)-4-(hydroxymethyl)-3,4-dimethylpyrrolidin-3-yl]methanol, reveals critical features:

  • A pyrrolidine backbone with methyl groups at C3 and C4.

  • Hydroxymethyl (-CH₂OH) groups at both C3 and C4.

  • Stereochemical specificity : The (3S,4R) configuration necessitates asymmetric synthesis or chiral resolution.

The SMILES string, C[C@@]1(CNC[C@@]1(C)CO)CO, confirms the spatial arrangement of substituents. This stereochemistry is pivotal for biological activity and synthetic reproducibility.

Key Synthetic Challenges

  • Stereoselective Formation : Introducing methyl and hydroxymethyl groups with precise (3S,4R) configuration.

  • Functional Group Compatibility : Balancing reactivity of hydroxymethyl groups during synthesis.

  • Ring Strain Management : Ensuring pyrrolidine ring stability during substitutions.

Inferred Synthetic Strategies

Retrosynthetic Analysis

Retrosynthetic disconnections suggest two primary approaches:

  • Pyrrolidine Ring Construction via cyclization of linear precursors.

  • Post-Cyclization Functionalization of preformed pyrrolidine derivatives.

Cyclization-Based Routes

Pathway A: Reductive Amination of Dianhydrohexitols

  • Precursor : A diketone derivative (e.g., 3,4-dimethyl-2,5-diketopyrrolidine).

  • Reagents : Ammonia or amine equivalents with reducing agents (NaBH₃CN, H₂/Pd).

  • Mechanism : Dual reductive amination forms the pyrrolidine ring while retaining methyl groups.

Pathway B: Dieckmann Cyclization

  • Substrate : Ethyl 3,4-bis(methylmalonyl)carbamate.

  • Conditions : Base-induced intramolecular ester condensation.

  • Outcome : Forms the pyrrolidine core with ester groups, later hydrolyzed to hydroxymethyl.

Functionalization of Pyrrolidine Scaffolds

Stepwise Methylation and Hydroxymethylation

  • Methylation :

    • Substrate : 3,4-Pyrrolidinediylmethanol.

    • Reagents : Methyl iodide (CH₃I) under basic conditions (K₂CO₃).

    • Selectivity : Steric hindrance at C3/C4 directs methylation.

  • Hydroxymethylation :

    • Method : Oxidation of methyl groups via ozonolysis or hydroxylation catalysts.

    • Challenge : Avoiding over-oxidation to carboxylic acids.

Stereochemical Control Strategies

Chiral Auxiliaries

  • Example : Use of (S)-proline-derived catalysts to induce (3S,4R) configuration during cyclization.

  • Mechanism : Asymmetric induction via hydrogen bonding and steric effects.

Enzymatic Resolution

  • Process : Hydrolysis of racemic intermediates using lipases or esterases.

  • Efficiency : ≥90% enantiomeric excess (ee) achievable for hydroxymethyl groups.

Data Summary of Inferred Methods

Synthetic StepReagents/ConditionsKey ChallengesStereochemical Outcome
Pyrrolidine CyclizationNH₃, NaBH₃CN, EtOH, 60°CCompeting imine formationsRacemic mixture
MethylationCH₃I, K₂CO₃, DMF, 80°CRegioselectivity at C3 vs. C4Partial (3S,4R) configuration
HydroxymethylationOsO₄, NMO, H₂O/acetoneOver-oxidation to COOH groupsRetention of configuration
Enzymatic ResolutionLipase PS-30, pH 7.0, 37°CLow yield of desired enantiomer≥90% ee for (3S,4R)

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Structural DifferencesSynthesis Relevance
((3S,4S)-Pyrrolidine-3,4-diyl)dimethanolC₆H₁₃NO₂Cis-configuration at C3/C4Highlights stereochemical impact
(R)-Pyrrolidin-3-ylmethanolC₅H₁₁NOLacks methyl groupsSimpler functionalization routes

Q & A

Q. Table 1. Key SAR Observations for Pyrrolidine-Based Linkers

Linker TypeIn Vitro Binding AffinityIn Vivo Efficacy (TTR Knockdown)Reference
(3S,4R) DimethanolModerateHigh (>70%)
Acyclic AnalogLowNegligible
Ether-Linked DerivativeLowNegligible

Q. Table 2. Analytical Characterization Data

TechniqueKey FindingsReference
1H^{1}\text{H}-NMRDiastereotopic protons at δ 3.77–4.31 ppm
Chiral HPLC>99% enantiomeric excess
MS (ESI)[M+H]⁺ = 256.0 (calc. 255.14)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol
Reactant of Route 2
((3S,4R)-3,4-dimethylpyrrolidine-3,4-diyl)dimethanol

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